2-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Description
Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-8-3-2-6-14(7-8)10-9(12)4-1-5-13-10/h1,4-5,8H,2-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNTEKBNOICRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Amination (Buchwald–Hartwig Type Coupling)
A common and efficient method to attach the 3-fluoropiperidin-1-yl group to the pyridin-3-amine core involves palladium-catalyzed amination of a halogenated pyridine derivative with 3-fluoropiperidine.
- Starting materials: 3-halopyridin-2-amine or 3-halopyridine derivative and 3-fluoropiperidine.
- Catalyst system: Pd2(dba)3 (palladium tris(dibenzylideneacetone)) and a bidentate phosphine ligand such as XantPhos.
- Base: Potassium tert-butoxide (t-BuONa) or sodium tert-butoxide.
- Solvent: Toluene or tert-amyl alcohol.
- Conditions: Heating at 90–110 °C under nitrogen atmosphere for 12 hours.
$$
\text{3-Halopyridin-2-amine} + \text{3-fluoropiperidine} \xrightarrow[\text{t-BuONa}]{\text{Pd}2(\text{dba})3, \text{XantPhos}, \text{toluene}, 110^\circ C} \text{2-(3-Fluoropiperidin-1-yl)pyridin-3-amine}
$$
This method allows for high yields and good selectivity, efficiently coupling the nitrogen nucleophile with the aryl halide.
Halogenation of Pyridinyl Precursors
Prior to the palladium-catalyzed amination, the pyridine ring is often halogenated at the desired position to serve as a coupling site.
Typical halogenation procedure:
- Reagent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).
- Solvent: Acetonitrile (CH3CN).
- Conditions: Stirring at room temperature (~20–30 °C) for several hours.
This step selectively introduces a bromine or chlorine atom at the 3-position of the pyridine ring, enabling subsequent cross-coupling reactions.
Reductive Amination and Amide Reduction (Alternative Routes)
In some synthetic routes, the 3-fluoropiperidinyl substituent can be introduced via reductive amination or amide reduction:
- Reductive amination: Reaction of pyridin-3-amine with a suitable aldehyde or ketone derivative of 3-fluoropiperidine under reducing conditions.
- Amide reduction: Starting from an amide intermediate, reduction with borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) at 0 to 60 °C converts the amide to the corresponding amine.
These methods offer alternative pathways depending on the availability of starting materials and desired functional group tolerance.
Representative Experimental Data Table
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | NBS, CH3CN, 30 °C, 5 h | 3-Bromo-pyridin-2-amine | >90 | Selective bromination |
| Pd-Catalyzed Amination | Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), t-BuONa (2 eq), toluene, 110 °C, 12 h | 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine | 75–90 | High selectivity, scalable |
| Amide Reduction | BH3-Me2S (10 eq), THF, 0–60 °C, 6 h | Corresponding amine | 80–95 | Alternative route for amine formation |
Research Findings and Optimization Notes
- Catalyst and ligand choice: XantPhos has been demonstrated to provide excellent yields and selectivity in palladium-catalyzed aminations involving pyridine derivatives due to its wide bite angle and electronic properties.
- Base selection: Potassium tert-butoxide (t-BuONa) is preferred for its strong basicity and solubility in organic solvents, facilitating the deprotonation of amines and activation of aryl halides.
- Temperature and time: Elevated temperatures (90–110 °C) and prolonged reaction times (12 hours) are optimal for complete conversion.
- Purification: Products are typically purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography to achieve high purity.
- Substituent effects: Electron-donating groups on the pyridine ring can influence reaction rates and yields; reaction conditions may require adjustment accordingly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Comparative Data
Discussion of Structural and Functional Trends
- Fluorine’s Role : Fluorination at the piperidine 3-position (target compound) balances metabolic stability and steric effects, whereas trifluoromethyl groups (e.g., ) prioritize lipophilicity for CNS targets .
- Heterocyclic Cores : Imidazo[1,2-a]pyridine derivatives () exhibit enhanced planarity for enzyme active-site binding compared to simpler pyridines.
- Solubility vs. Activity : Piperazine-containing analogs () improve aqueous solubility but may reduce membrane permeability relative to fluoropiperidines.
Biological Activity
2-(3-Fluoropiperidin-1-yl)pyridin-3-amine is a fluorinated heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluorine atom and an amine group attached to a pyridine ring. This unique structure enhances its lipophilicity and metabolic stability, which are crucial for its interaction with various biological targets.
Target Interactions
Research indicates that 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine interacts with several biomolecules, including enzymes and receptors. It has been shown to exhibit high specificity for certain targets, which is critical for its pharmacological effects. Notably, similar compounds have been implicated in targeting neurofibrillary tangles associated with neurodegenerative diseases like Alzheimer's disease.
Biochemical Properties
The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism. It influences the activity of reactive species such as hydroxyl radicals, thereby affecting oxidative stress and cellular damage.
Biological Activity
The biological activity of 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine includes:
- Antioxidant Effects : By interacting with hydroxyl radicals, the compound may reduce oxidative stress in cells.
- Enzyme Modulation : It can inhibit or activate specific enzymes by binding to their active sites, influencing various metabolic pathways .
Research Findings
Recent studies have highlighted the compound's potential in drug development and therapeutic applications:
- Neuroprotective Properties : In vitro studies suggest that it can protect neuronal cells from oxidative damage, making it a candidate for treating neurodegenerative conditions.
- Anti-cancer Activity : Preliminary data indicate that this compound may inhibit tumor growth in specific cancer models, showing promise as an anti-cancer agent .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Mechanism
A study demonstrated that 2-(3-Fluoropiperidin-1-yl)pyridin-3-amine significantly reduced cell death in neuronal cultures exposed to oxidative stressors. The mechanism was attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival.
Q & A
Q. Q1. What are common synthetic routes for preparing 2-(3-fluoropiperidin-1-yl)pyridin-3-amine?
A1. The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 3-aminopyridine derivatives with halogenated intermediates (e.g., 3-fluoropiperidine) under microwave-assisted conditions to accelerate reaction rates and improve yields .
- Step 2: Reduce nitro intermediates (e.g., 2-(3-fluoropiperidin-1-yl)-3-nitropyridine) using catalytic hydrogenation or SnCl₂/HCl to obtain the amine .
- Validation: Monitor reaction progress via TLC or LC-MS, and confirm purity using HPLC (>95%) .
Q. Q2. How is the structure of this compound verified after synthesis?
A2. Key analytical methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoropiperidine integration at δ ~4.5–5.5 ppm) and amine protons (δ ~4.8 ppm, broad singlet) .
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃F₁N₄) .
- X-ray Crystallography: For unambiguous confirmation, refine single-crystal data using SHELXL .
Q. Q3. What functional groups influence its reactivity in medicinal chemistry applications?
A3. The fluoropiperidine moiety enhances metabolic stability and bioavailability via reduced CYP450 metabolism. The pyridin-3-amine group enables hydrogen bonding with biological targets (e.g., kinase ATP-binding sites) .
Advanced Research Questions
Q. Q4. How can contradictory NMR data for fluoropiperidine derivatives be resolved?
A4. Contradictions often arise from:
- Dynamic Fluorine Effects: ¹⁹F-¹H coupling may split signals; use decoupling experiments or 2D NMR (e.g., HSQC) to assign peaks .
- Tautomerism: If amine protons exchange rapidly, use low-temperature NMR or deuterated solvents to stabilize signals .
- Crystallographic Validation: Cross-reference NMR assignments with X-ray structures .
Q. Q5. What strategies optimize yield in multi-step syntheses of this compound?
A5. Critical factors include:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12h to 30min) and minimizes side products .
- Protection/Deprotection: Use acetyl groups (e.g., N-acetylation) to protect the amine during halogenation steps, then hydrolyze with NaOH/EtOH .
- Catalyst Screening: Test Pd/C or Raney Ni for nitro reduction; optimize H₂ pressure (1–3 atm) to prevent over-reduction .
Q. Q6. How is this compound evaluated for COX-2 inhibition in drug discovery?
A6. Follow a multi-tiered approach:
- In Silico Docking: Use software like AutoDock to predict binding affinity to COX-2’s hydrophobic pocket .
- In Vitro Assays: Measure IC₅₀ via ELISA using recombinant COX-2 enzyme and compare to celecoxib as a control .
- Selectivity Testing: Screen against COX-1 to confirm >100-fold selectivity, minimizing off-target effects .
Q. Q7. What challenges arise in crystallizing fluorinated piperidine derivatives?
A7. Common issues and solutions:
- Low Solubility: Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- Disorder in Fluorine Positions: Collect high-resolution data (≤0.8 Å) and refine anisotropic displacement parameters in SHELXL .
- Twinned Crystals: Apply TWINABS for data correction and validate with Rint < 0.05 .
Methodological Guidance
Q. Q8. How to design SAR studies for analogs of this compound?
A8. Focus on:
- Fluorine Substitution: Compare 3-F, 4-F, and CF₃ analogs to assess steric/electronic effects on target binding .
- Amine Modifications: Introduce methyl or acetyl groups to evaluate hydrogen-bonding capacity .
- Piperidine Ring Expansion: Test azepane or morpholine derivatives to probe conformational flexibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
